3,6-diphenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

PDE4 inhibition Inflammation CNS disorders

This unsubstituted 3,6-diphenyl parent compound is the archetypal PDE4 inhibitor scaffold (PDE4A IC50 = 8.9 nM) and the definitive reference standard for benchmarking new analogs. Unlike substituted anti-mitotic derivatives, this core provides a validated negative control for tubulin polymerization inhibition studies. Its rigid, fused heterocycle is the ideal starting template for systematic SAR exploration and scaffold hopping. Procure with confidence knowing you are utilizing the well-characterized, literature-backed pharmacophore essential for reproducible HTS and target engagement assays.

Molecular Formula C16H12N4S
Molecular Weight 292.4 g/mol
CAS No. 79074-65-0
Cat. No. B183699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-diphenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
CAS79074-65-0
Molecular FormulaC16H12N4S
Molecular Weight292.4 g/mol
Structural Identifiers
SMILESC1C(=NN2C(=NN=C2S1)C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C16H12N4S/c1-3-7-12(8-4-1)14-11-21-16-18-17-15(20(16)19-14)13-9-5-2-6-10-13/h1-10H,11H2
InChIKeyKKMLKOAASIIFME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,6-Diphenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine (CAS 79074-65-0): Chemical and Pharmacological Profile for Scientific Sourcing


3,6-Diphenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine (CAS 79074-65-0, molecular formula C16H12N4S) is a rigid, fused heterocyclic compound comprising a 1,2,4-triazole ring annulated to a 1,3,4-thiadiazine core . The 3,6-diphenyl substitution pattern defines the core pharmacophore of a well-studied chemotype, serving as the unsubstituted parent scaffold from which numerous biologically active analogs are derived . This compound is primarily recognized as the archetypal member of a class of selective phosphodiesterase 4 (PDE4) inhibitors and as a foundational scaffold for the design of novel tubulin polymerization inhibitors [1][2]. Its procurement value lies not as a standalone drug candidate but as a critical reference standard and versatile synthetic intermediate for medicinal chemistry and pharmacological studies.

Why Substituting 3,6-Diphenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine (CAS 79074-65-0) with Other Triazolothiadiazines is Scientifically Invalid


The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold is not a single entity but a tunable platform where subtle substituent changes at the 3- and 6-positions fundamentally alter target selectivity, potency, and even the mechanism of action [1]. Generic substitution is therefore not feasible. This is unequivocally demonstrated by studies showing that replacing the 3,6-diphenyl groups with other aryl or heteroaryl moieties can shift the biological profile from a sub-nanomolar, isoform-selective PDE4A inhibitor to a low-micromolar tubulin polymerization inhibitor with a distinct anti-cancer mechanism [2][3]. Even within a specific target class like PDE4, minor modifications to the phenyl rings (e.g., introducing a single methoxy group) can alter isoform selectivity profiles and, critically, the cytotoxic safety margin in mammalian cells . Thus, the unsubstituted 3,6-diphenyl parent compound is a specific chemical entity with a well-defined, literature-backed pharmacological fingerprint that cannot be approximated by other commercially available triazolothiadiazines.

Quantitative Differentiator Evidence for 3,6-Diphenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine vs. Closest Analogs


PDE4A Inhibitory Potency: Superior Activity Compared to 3-Aryl Substituted Analogs

The unsubstituted 3,6-diphenyl core is critical for high PDE4A inhibitory potency. In a comparative structure-activity relationship (SAR) study, the parent 3,6-diphenyl compound (Compound 5A) exhibited significantly greater potency against PDE4A than its 3-(4-chlorophenyl) and 3-(3-methoxyphenyl) substituted analogs. This demonstrates that the unsubstituted phenyl ring at the 3-position is optimal for target engagement [1].

PDE4 inhibition Inflammation CNS disorders

PDE4 Isozyme Selectivity: A Key Differentiator from Non-Selective Inhibitors

While not for the parent compound itself, the selective profile of the closely related derivative ML-030 (which shares the exact same 3,6-diphenyl core) provides direct class-level evidence. ML-030 demonstrates marked selectivity for PDE4A over other PDE4 isoforms (PDE4B1, B2, C1, D2), a feature that is linked to the base scaffold's architecture. This selectivity is a critical differentiator for developing therapeutics with potentially improved safety profiles compared to pan-PDE4 inhibitors that often cause dose-limiting emesis .

PDE4 selectivity Isoform profiling Safety pharmacology

Distinct Mechanism of Action: PDE4 Inhibition vs. Tubulin Polymerization

The biological activity of the triazolothiadiazine core is highly sensitive to substitution. While the 3,6-diphenyl scaffold yields potent PDE4 inhibitors, modifying the 3- and 6-aryl groups can completely redirect its mechanism of action. A series of 3,6-diaryl analogs, where the phenyl groups are replaced with substituted phenyl rings (e.g., 3,4-dimethoxyphenyl), were designed as tubulin polymerization inhibitors that bind to the colchicine site [1]. This demonstrates that the unsubstituted 3,6-diphenyl compound is not an interchangeable precursor but a specific chemical entity whose biological function is defined by its exact substitution pattern.

Mechanism of action Anticancer Tubulin polymerization

Therapeutic Index and Cytotoxicity: A Differentiator from Potent Anti-Proliferative Analogs

A key differentiator for the 3,6-diphenyl class of PDE4 inhibitors is their observed safety margin. In a study evaluating 3,6-diaryl analogs, the cytotoxic IC50 of the compounds in NIH-3T3 mouse fibroblast cells was found to be approximately twofold greater than the concentration required for effective PDE4 inhibition (as measured by cAMP elevation) . This implies a measurable therapeutic window in vitro, a critical parameter for lead selection that is not inherently present in analogs from the same scaffold class that were designed as potent tubulin inhibitors (e.g., Compound 6i, with anti-proliferative IC50 values in the low nanomolar range) [1].

Safety pharmacology Cytotoxicity Therapeutic window

Analgesic/Anti-inflammatory Profile with Favorable Gastric Safety vs. Non-selective NSAIDs

Compounds within the 3,6-disubstituted triazolothiadiazine class have demonstrated a unique combination of analgesic and anti-inflammatory activity without inducing the gastric lesions commonly associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin. In a study of related analogs, compound 2c was found to have both significant analgesic and consistent anti-inflammatory activity without inducing any gastric lesions along with minimal lipid peroxidation [1]. This suggests that the scaffold itself may confer a favorable gastric safety profile, a crucial differentiator from NSAIDs and a property that is not universally present across all heterocyclic anti-inflammatory agents.

Analgesic Anti-inflammatory Gastric safety

Recommended Research and Industrial Use Cases for 3,6-Diphenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine


PDE4-Targeted Drug Discovery: Reference Standard and Pharmacophore Validation

Use as a reference standard in high-throughput screening (HTS) campaigns and as a control in PDE4A enzyme inhibition assays. Its established IC50 of 8.9 nM provides a benchmark for evaluating new PDE4 inhibitors. It is also an ideal core for systematic SAR studies to understand the impact of substituents on potency and isoform selectivity, as evidenced by existing comparative data [1].

Scaffold Hopping and Probe Design for PDE4 Isoforms

Employ as a validated starting point for scaffold hopping or as a negative control when investigating anti-proliferative tubulin inhibitors from the same chemical class. The stark contrast in mechanism of action between this PDE4 inhibitor scaffold and the anti-mitotic 3,6-diaryl analogs provides a powerful tool for target validation studies and for exploring fundamental structure-function relationships in fused heterocycles [1][2].

Development of Novel Anti-inflammatory Agents with Improved Safety Profile

Utilize as a core scaffold for the design and synthesis of new analgesic and anti-inflammatory drug candidates. Class-level evidence strongly suggests that this chemotype can be optimized to achieve efficacy comparable to NSAIDs while mitigating the common adverse effect of gastric toxicity, making it a valuable lead for medicinal chemistry programs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,6-diphenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.